Pentafluorophenylacetylene

Descripción general

Descripción

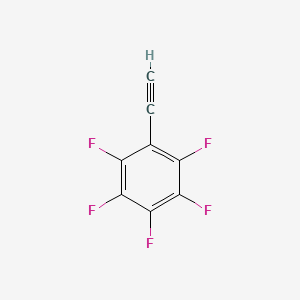

Pentafluorophenylacetylene is an organic compound with the molecular formula C₈HF₅. It is characterized by the presence of a phenyl ring substituted with five fluorine atoms and an ethynyl group. This compound is notable for its unique chemical properties, which make it a valuable reagent in various chemical reactions and applications.

Métodos De Preparación

Pentafluorophenylacetylene can be synthesized through several methods. One common synthetic route involves the Sonogashira cross-coupling reaction. In this method, pentafluoroiodobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base, such as triethylamine, and is carried out in a solvent like tetrahydrofuran at elevated temperatures .

Industrial production methods for this compound may involve similar catalytic processes but are optimized for larger-scale production. These methods ensure high yields and purity of the compound, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Pentafluorophenylacetylene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The triple bond in this compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.

Cycloaddition Reactions: this compound can undergo cycloaddition reactions with dienes or other alkynes to form cyclic compounds.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis:

Pentafluorophenylacetylene serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of fluorinated pharmaceuticals and agrochemicals due to its ability to participate in various coupling reactions. The compound is often utilized in Sonogashira cross-coupling reactions, where it reacts with aryl halides to form more complex structures.

Polymer Chemistry:

The compound is also involved in the synthesis of specialty polymers. Its incorporation into polymer backbones can enhance thermal stability and chemical resistance, making it suitable for high-performance applications. For example, pentafluorophenyl vinyl ether has been synthesized and polymerized, demonstrating its potential in creating new materials with tailored properties .

Biological Applications

Development of Bioactive Compounds:

Derivatives of this compound are being explored for their biological activity. Research indicates that compounds containing this moiety can act as molecular probes or lead compounds in drug discovery. Their fluorinated nature often enhances metabolic stability and bioavailability, which are critical for therapeutic efficacy .

Pharmacological Research:

In pharmacological studies, this compound derivatives have shown promise as anti-cancer agents. For instance, specific phenoxy derivatives that include pentafluorophenyl groups have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing significant potential for further development into therapeutic agents .

Material Science

Fluorinated Materials:

The unique properties of this compound make it an important precursor for the development of fluorinated materials. These materials are known for their resistance to heat and chemical degradation, making them ideal for use in harsh environments . The incorporation of pentafluorophenyl units into dendritic structures has been explored, leading to novel macromolecular architectures with enhanced performance characteristics .

Catalysis:

In catalysis, this compound has been utilized in various reactions involving transition metal complexes. For example, studies have demonstrated its role in facilitating C–H and C–F bond activation reactions, which are pivotal in the synthesis of fluorinated compounds . The compound's reactivity under different conditions allows for the exploration of new catalytic pathways.

Case Studies

Mecanismo De Acción

The mechanism of action of pentafluorophenylacetylene in chemical reactions involves the activation of the triple bond and the phenyl ring. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the ethynyl group, facilitating nucleophilic and electrophilic attacks. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Pentafluorophenylacetylene can be compared with other fluorinated phenylacetylenes, such as trifluorophenylacetylene and hexafluorophenylacetylene. While all these compounds share similar structural features, this compound is unique due to the presence of five fluorine atoms, which significantly influence its reactivity and chemical properties. This makes it more reactive in certain substitution and addition reactions compared to its less fluorinated counterparts .

Similar compounds include:

- Trifluorophenylacetylene

- Hexafluorophenylacetylene

- This compound derivatives

These compounds are used in various applications, but this compound stands out due to its distinct reactivity and versatility in chemical synthesis.

Actividad Biológica

Pentafluorophenylacetylene (PFPA) is a compound that has garnered attention due to its unique electronic properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with PFPA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PFPA is characterized by its pentafluorophenyl group attached to an acetylene moiety. The presence of five fluorine atoms significantly influences the compound's reactivity and biological interactions. The electronegative fluorine atoms enhance the electron-withdrawing ability of the phenyl ring, affecting the compound's behavior in biological systems.

Synthesis of this compound

PFPA can be synthesized through various methods, including:

- Sonogashira Coupling : This method involves the coupling of pentafluorophenyl iodide with terminal alkynes in the presence of a palladium catalyst.

- Halogen Exchange Reactions : Utilizing fluorinated reagents to replace halogens in aryl acetylene derivatives.

1. Antimicrobial Properties

Research indicates that PFPA exhibits notable antimicrobial activity. A study on polyphenylene dendrimers containing pentafluorophenyl units showed enhanced antibacterial effects against Staphylococcus aureus compared to Escherichia coli . The fluorinated structure contributes to increased membrane permeability and disruption, leading to cell death.

2. Anticancer Activity

PFPA has been investigated for its potential anticancer properties. Its ability to interact with cellular components and induce apoptosis has been documented in various cancer cell lines. For instance, studies suggest that PFPA can inhibit cell proliferation by interfering with mitotic processes and inducing oxidative stress .

3. Neuroprotective Effects

Recent research has explored the neuroprotective effects of PFPA in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress pathways suggests it may help protect neuronal cells from damage .

The biological activity of PFPA can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : PFPA may induce ROS production, leading to oxidative stress in target cells.

- Membrane Disruption : The lipophilicity imparted by the fluorinated phenyl group enhances its ability to integrate into lipid membranes, disrupting cellular integrity.

- Enzyme Inhibition : PFPA can act as an inhibitor for various enzymes involved in cellular signaling pathways, which may contribute to its anticancer effects.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-ethynyl-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEXVWXHXPEARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412942 | |

| Record name | Pentafluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-07-6 | |

| Record name | Pentafluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.